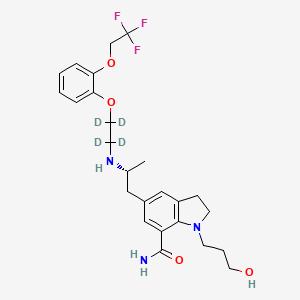

Silodosin-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Silodosin from precursor compounds involves multiple steps, including condensation, resolution, protection, hydrolysis, substitution, and deprotection processes. The overall yield of this synthesis is about 6.6% (Liang Huixin, 2015). Another approach for Silodosin synthesis employs CuI-catalysed C–C arylation, regioselective cyanation, and diastereoselective reductive amination (Francesco Calogero et al., 2015).

Aplicaciones Científicas De Investigación

Treatment of Benign Prostatic Hyperplasia (BPH)

- Scientific Field : Urology

- Summary of Application : Silodosin is approved for the treatment of BPH and has been shown to be highly effective in improving not only Lower Urinary Tract Symptoms (LUTS) but also urodynamic parameter impairments secondary to BPH .

- Methods of Application : Silodosin is administered orally, typically at a dosage of 8 mg once daily .

- Results or Outcomes : Studies have shown that Silodosin is superior to placebo in improving the International Prostate Symptom Score (IPSS), quality of life (QoL) score, and peak urine maximum . It also showed a higher improvement in the bladder outlet obstruction index compared to other alpha1 adrenergic receptor antagonists .

Medical Expulsive Therapy for Distal Ureteral Stones

- Scientific Field : Urology

- Summary of Application : Silodosin has shown efficacy as medical expulsive therapy for promoting spontaneous stone passage of distal ureteral stones .

- Methods of Application : The specific dosage and administration method would depend on the patient’s condition and the physician’s discretion .

- Results or Outcomes : Clinical trials have shown that Silodosin can effectively promote the passage of distal ureteral stones .

Treatment of Nocturia

- Scientific Field : Urology

- Summary of Application : Silodosin is used to treat the symptoms of benign prostatic hyperplasia (BPH) in adult men, which can include nighttime urination (nocturia) .

- Methods of Application : The specific dosage and administration method would depend on the patient’s condition and the physician’s discretion .

- Results or Outcomes : Clinical trials have shown that Silodosin can effectively reduce the frequency of nocturia .

Treatment of Lower Urinary Tract Symptoms (LUTS)

- Scientific Field : Urology

- Summary of Application : Silodosin is used to treat symptoms of benign prostatic hyperplasia (BPH), which can include Lower Urinary Tract Symptoms (LUTS) .

- Methods of Application : The specific dosage and administration method would depend on the patient’s condition and the physician’s discretion .

- Results or Outcomes : Clinical trials have shown that Silodosin can effectively reduce the symptoms of LUTS .

Safety And Hazards

Silodosin may cause low blood pressure when you stand up after sitting or lying down, which may lead to dizziness and fainting . It may also affect your pupils during cataract surgery . Other side effects include loss of seminal emission, dizziness, diarrhea, orthostatic hypotension, headache, retrograde ejaculation, common cold, and stuffy nose .

Propiedades

IUPAC Name |

1-(3-hydroxypropyl)-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i8D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCPYILNMDWPEY-JRBXURKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silodosin-d4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1145196.png)